- Iridium(III) Complex Radical and Corresponding Ligand Radical Functionalized by a Tris(2,4,6-trichlorophenyl)methyl Unit: Synthesis, Structure, and Photophysical Properties, Inorganic Chemistry, 2022, 61(51), 20942-20948
Cas no 908350-80-1 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine)
O composto 2-(4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)fenil)piridina é um importante intermediário borônico utilizado em síntese orgânica, particularmente em reações de acoplamento cruzado catalisadas por paládio, como as reações de Suzuki-Miyaura. Sua estrutura contém um grupo dioxaborolano protegido, que oferece estabilidade ao ar e à umidade, facilitando o manuseio e armazenamento. A presença do anel piridina confere versatilidade na funcionalização de moléculas alvo, sendo útil na síntese de fármacos, materiais eletrônicos e compostos para pesquisa. Sua alta pureza e reatividade controlada o tornam adequado para aplicações em química medicinal e desenvolvimento de materiais avançados.
908350-80-1 structure
Product Name:2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
N.o CAS:908350-80-1
MF:C17H20BNO2
MW:281.157204627991
MDL:MFCD11973624
CID:69435
PubChem ID:53482118
Update Time:2025-07-21
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
- 2-(4-Phenylboronic acid pinacol ester)pyridine
- 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
- 4-(2-PYRIDINYL)PHENYLBORONIC ACID PINACOL ESTER
- 4-(2-Pyridyl)phenylboronic Acid Pinacol Ester
- Pyridine, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- [4-(pyridine-2-yl)phenyl]boronic acid pinacol ester
- 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborane-2-yl)phenyl)pyridine
- 6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
- QC-4308
- 4-(2-Pyridinyl)phenylboronicacidpinacolester
- AMBA00085
- BCP22851
- BCP9000139
- AM85962
- OR360137
- ST2409309
- AX8165818
- AB0049782
- W9341
- 350P801
- (4-(PYRIDI
- 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
- 4,4,5,5-Tetramethyl-2-(4-(pyridin-2-yl)phenyl)-1,3,2-dioxaborolane
-
- MDL: MFCD11973624
- Inchi: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h5-12H,1-4H3
- Chave InChI: CMGIUUPUDMXXLT-UHFFFAOYSA-N
- SMILES: N1C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)=CC=CC=1
Propriedades Computadas
- Massa Exacta: 281.15900
- Massa monoisotópica: 281.1587090 g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 2
- Complexidade: 348
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 31.4
- Peso Molecular: 281.2
Propriedades Experimentais
- Densidade: 1.09
- Índice de Refracção: 1.55
- PSA: 31.35000
- LogP: 3.04780
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315; H319; H335
- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condição de armazenamento:Store at room temperature
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 092159-10g |
4-(2-Pyridinyl)phenylboronic acid pinacol ester |
908350-80-1 | 95% | 10g |
£245.00 | 2022-03-01 | |
| Alichem | A029187202-1g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 1g |
$156.20 | 2023-08-31 | |
| Alichem | A029187202-5g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 5g |
$443.04 | 2023-08-31 | |
| Alichem | A029187202-10g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 10g |
$664.56 | 2023-08-31 | |
| Chemenu | CM135356-1g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95+% | 1g |
$53 | 2021-08-05 | |
| Chemenu | CM135356-5g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95+% | 5g |
$171 | 2021-08-05 | |
| Chemenu | CM135356-10g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95+% | 10g |
$284 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19090-1g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 1g |
¥179.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19090-250mg |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 250mg |
¥47.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19090-5g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 5g |
¥710.0 | 2023-09-06 |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 14 h, rt → 85 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Referência
- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation, Organic Letters, 2021, 23(12), 4588-4592
Método de produção 3
Condições de reacção
1.1 Reagents: N-Hydroxyphthalimide , tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ; 48 h, 80 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 15 h, 110 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 15 h, 110 °C
Referência
- Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free Conditions, Angewandte Chemie, 2019, 58(16), 5392-5395
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 24 h, 80 °C
Referência
- Spiro-Linked Hyperbranched Architecture in Electrophosphorescent Conjugated Polymers for Tailoring Triplet Energy Back Transfer, Advanced Materials (Weinheim, 2012, 24(15), 2009-2013
Método de produção 5
Condições de reacção
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
Referência
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910
Método de produção 6
Condições de reacção
1.1 Catalysts: Dimanganese decacarbonyl Solvents: Acetonitrile ; 2 h, rt
Referência
- Light- and Manganese-Initiated Borylation of Aryl Diazonium Salts: Mechanistic Insight on the Ultrafast Time-Scale Revealed by Time-Resolved Spectroscopic Analysis, Chemistry - A European Journal, 2021, 27(12), 3979-3985
Método de produção 7
Condições de reacção
1.1 Reagents: Ammonium acetate , Azidotrimethylsilane , Oxygen Catalysts: Cobalt(II) acetylacetonate , Bis[2-(diphenylphosphino)phenyl] ether Solvents: 1,2-Dimethoxyethane , Water ; 24 h, 80 °C
Referência
- Cobalt-Catalyzed Nitrogen Atom Insertion in Arylcycloalkenes, Journal of the American Chemical Society, 2022, 144(49), 22433-22439
Método de produção 8
Condições de reacção
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Referência
- Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation, ChemRxiv, 2021, 1, 1-6
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Raw materials
- Borate(1-),tetrafluoro-
- 4-(Pyridin-2-yl)phenol
- 2-(4-Bromophenyl)pyridine
- Bis(pinacolato)diborane
- 2-(p-Tolyl)pyridine
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Preparation Products
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Literatura Relacionada
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
908350-80-1 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine) Produtos relacionados
- 879291-26-6(2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornecedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel